N-(4-bromophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(4-bromophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative characterized by:
- A 4-bromophenyl group attached via an amide linkage at the C3 position.
- A 2-methylbenzyl (o-tolylmethyl) substituent on the N1 atom of the dihydropyridine ring.
- A 2-oxo group contributing to the lactam structure of the dihydropyridine core.
Structurally, the molecule is stabilized by π-conjugation across the amide bridge and aromatic rings. This planar conformation (supported by analogous compounds in ) facilitates intermolecular interactions such as hydrogen bonding, which may influence crystallization and solubility . While direct pharmacological data for this compound is unavailable, its structural analogs exhibit diverse biological activities, including kinase inhibition and metabolic stability enhancements .
Properties
IUPAC Name |
N-(4-bromophenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2/c1-14-5-2-3-6-15(14)13-23-12-4-7-18(20(23)25)19(24)22-17-10-8-16(21)9-11-17/h2-12H,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFAJUQZPYNSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of aniline to form 4-bromoaniline.
Coupling Reaction: The 4-bromoaniline is then coupled with 2-methylbenzyl chloride in the presence of a base to form N-(4-bromophenyl)-2-methylbenzylamine.
Cyclization: The N-(4-bromophenyl)-2-methylbenzylamine undergoes cyclization with ethyl acetoacetate under acidic conditions to form the dihydropyridine ring.
Amidation: Finally, the product is subjected to amidation to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and properties of analogous dihydropyridine carboxamides:
Key Comparative Insights
Halogen Substituent Effects
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability may enhance halogen bonding compared to chlorine. For example, N-(3-bromo-2-methylphenyl)-... forms centrosymmetric dimers via N–H⋯O hydrogen bonds, similar to its chloro analog .
- Fluorine : The 4-fluorophenyl group in BMS-777607 improves target selectivity and oral bioavailability due to fluorine’s electronegativity and small size .
Substituent Bulk and Conformation
- Benzyl vs.
- Electron-Withdrawing Groups : The trifluoromethyl group in DM-20 () increases metabolic stability by resisting oxidative degradation, a property absent in the acetyl-substituted analog () .
Tautomerism and Planarity
Pharmacological Implications (Inferred)
- Kinase Inhibition : BMS-777607’s ethoxy and fluorophenyl groups suggest that electron-donating/withdrawing substituents at specific positions enhance kinase binding affinity .
- Solubility and Bioavailability : Polar groups (e.g., acetyl in ) may improve aqueous solubility, while lipophilic substituents (e.g., biphenyl in ) enhance membrane permeability .
Biological Activity
N-(4-bromophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound features a dihydropyridine core, which is known for its pharmacological properties. The synthesis typically involves:
- Formation of the Bromophenyl Intermediate : Starting with 4-bromoaniline.
- Coupling Reaction : Coupling with 2-methylbenzyl chloride in the presence of a base to form N-(4-bromophenyl)-2-methylbenzylamine.
- Cyclization : The amine undergoes cyclization with ethyl acetoacetate under acidic conditions to form the dihydropyridine ring.
- Amidation : The final step involves amidation to yield the target compound.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound. It has shown effectiveness against various pathogens, with mechanisms involving:
- Inhibition of Biofilm Formation : The compound can disrupt biofilm formation in bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.
- Minimum Inhibitory Concentration (MIC) : Preliminary results indicate promising MIC values, suggesting potent antibacterial properties .
Anti-inflammatory and Anticancer Activities
The compound is also being explored for its anti-inflammatory and anticancer effects:
- Mechanism of Action : It may inhibit specific enzymes involved in inflammatory pathways, potentially reducing pro-inflammatory cytokine production.
- Cancer Cell Lines : Studies indicate that it can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .
Case Studies
-
Antimicrobial Evaluation : In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against several strains, with inhibition zones comparable to standard antibiotics.
Pathogen Inhibition Zone (mm) MIC (µg/mL) Staphylococcus aureus 20 0.5 Escherichia coli 18 1.0 Pseudomonas aeruginosa 15 0.8 -
Anti-cancer Activity : In cellular assays, the compound demonstrated cytotoxic effects on breast cancer cells, with IC50 values indicating effective dose ranges for therapeutic applications.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 5.0 HeLa (Cervical Cancer) 6.5 A549 (Lung Cancer) 7.0
Q & A
Q. What synthetic routes are commonly employed to prepare N-(4-bromophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a modified procedure involves refluxing 2-chloronicotinic acid with a brominated aniline derivative (e.g., 3-bromo-2-methylaniline) in the presence of pyridine and p-toluenesulfonic acid as a catalyst. Post-reaction cooling yields a crystalline product, which is purified via recrystallization (e.g., from methanol). Optimization of molar ratios and reaction time is critical to minimize by-products .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the substitution pattern and aromatic proton environments.
- IR spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups.
- Mass spectrometry : For molecular weight validation and fragmentation pattern analysis.
- X-ray crystallography : To resolve tautomeric forms and confirm molecular geometry (e.g., keto-amine vs. hydroxy-pyridine tautomers) .
Advanced Research Questions
Q. How can tautomeric forms of this compound be resolved experimentally?
X-ray crystallography is the gold standard for distinguishing tautomers. For instance, crystallographic analysis of the structurally similar N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide revealed a keto-amine tautomer with a near-planar conformation (dihedral angle: 8.38° between aromatic rings). Hydrogen bonding networks (N–H⋯O) further stabilize the tautomeric form .
Q. What strategies address contradictions in biological activity data across derivatives?
Systematic structure-activity relationship (SAR) studies are recommended. For example, modifying the bromophenyl or methylbenzyl substituents can alter π-conjugation and hydrogen bonding, impacting bioactivity. Comparative assays (e.g., enzyme inhibition, receptor binding) paired with computational docking studies help identify critical pharmacophoric features .
Q. How can hydrogen bonding networks be analyzed from crystallographic data?
Utilize software like SHELX or OLEX2 to calculate hydrogen bond distances and angles. For N-(3-bromo-2-methylphenyl) analogs, intramolecular N–H⋯O bonds (e.g., N1–H1⋯O1, 2.06 Å) and intermolecular interactions form centrosymmetric dimers, as tabulated in crystallographic reports. These networks influence solubility and crystal packing .
Q. What methodologies optimize synthetic yield and purity?
Q. How do computational models predict molecular interactions for this compound?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinities to target proteins. For example, derivatives with extended π-systems show enhanced interactions with hydrophobic enzyme pockets, as validated in studies on thiazolidinone-carboxamide analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
